An In-depth Technical Guide to N-Oleyl-1,3-propanediamine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to N-Oleyl-1,3-propanediamine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleyl-1,3-propanediamine, a versatile long-chain diamine, has garnered significant attention across various industrial and research sectors. Its unique molecular architecture, featuring a hydrophobic oleyl tail and a hydrophilic diamine head, imparts valuable surfactant properties and makes it a potent corrosion inhibitor, emulsifier, and dispersing agent.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of N-Oleyl-1,3-propanediamine, with a focus on its role as a corrosion inhibitor. Detailed experimental protocols for its synthesis and performance evaluation are also presented to facilitate further research and development.
Chemical Structure and Identification
N-Oleyl-1,3-propanediamine is an organic compound with the molecular formula C₂₁H₄₄N₂.[1][2] Its structure consists of a long, unsaturated oleyl hydrocarbon chain attached to a 1,3-propanediamine moiety. The presence of both a primary and a secondary amine group, along with a cis-double bond in the oleyl chain, are key to its chemical reactivity and surface activity.
IUPAC Name: N¹-[(9Z)-Octadec-9-en-1-yl]propane-1,3-diamine[2]
CAS Number: 7173-62-8[2]
Synonyms: (Z)-N-9-octadecenylpropane-1,3-diamine, Duomeen OL[2]
Caption: Chemical structure of N-Oleyl-1,3-propanediamine.
Physicochemical Properties
A summary of the key physicochemical properties of N-Oleyl-1,3-propanediamine is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 324.597 g/mol | [2] |
| Appearance | Colorless or yellow liquid | [2] |
| Odor | Ammoniacal | [2] |
| Density | 0.841 g/cm³ | [2] |
| Melting Point | 12 °C (285 K) | [2] |
| Boiling Point | 300 °C (573 K) | [2] |
| Flash Point | 54 °C (327 K) | [2] |
| Solubility in Water | Insoluble (at 20 °C) | [2] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methanol | [1][2] |
Experimental Protocols
Synthesis of N-Oleyl-1,3-propanediamine
A common laboratory-scale synthesis of N-Oleyl-1,3-propanediamine involves the nucleophilic substitution reaction between oleylamine (B85491) and 1,3-dibromopropane (B121459).[1]
Materials:
-
Oleylamine
-
1,3-dibromopropane
-
Acetone (or other suitable polar aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve oleylamine in a suitable volume of acetone.
-
Slowly add 1,3-dibromopropane to the flask. An excess of the diamine precursor may be used to favor the desired product.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by liquid-liquid extraction. Dissolve the residue in a suitable organic solvent and wash with water to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-Oleyl-1,3-propanediamine.
Caption: Workflow for the synthesis of N-Oleyl-1,3-propanediamine.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method):
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A small, dry sample of N-Oleyl-1,3-propanediamine is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]
Solubility Testing:
-
Weigh a specific amount of N-Oleyl-1,3-propanediamine (e.g., 10 mg) into a vial.
-
Add a measured volume of the solvent to be tested (e.g., 1 mL of water, acetone, or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles against a contrasting background.
-
If the substance does not dissolve, the mixture can be gently warmed or sonicated to facilitate dissolution.
-
Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Application as a Corrosion Inhibitor
N-Oleyl-1,3-propanediamine is a highly effective corrosion inhibitor, particularly for carbon steel in acidic environments.[4] Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.
The adsorption process is a combination of physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the protonated amine groups. Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the iron atoms on the steel surface.[1] The double bond in the oleyl chain can also contribute to the adsorption process through π-electron interactions with the metal surface.[1] This adsorption leads to the formation of a hydrophobic film that repels corrosive species from the metal surface.
Caption: Mechanism of corrosion inhibition by N-Oleyl-1,3-propanediamine.
Experimental Evaluation of Corrosion Inhibition
Weight Loss Method:
-
Prepare carbon steel coupons of known dimensions and surface area.
-
Clean and degrease the coupons with a suitable solvent (e.g., acetone), dry, and weigh them accurately.
-
Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of N-Oleyl-1,3-propanediamine.
-
After a specific immersion time (e.g., 24 hours) at a constant temperature, remove the coupons.
-
Clean the coupons to remove corrosion products (e.g., using a solution of NaOH and zinc dust), rinse, dry, and reweigh.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
Electrochemical Impedance Spectroscopy (EIS):
-
A three-electrode electrochemical cell is used, with a carbon steel sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[5]
-
The working electrode is immersed in the corrosive solution with and without the inhibitor until a stable open-circuit potential is reached.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted in Nyquist and Bode plots. An increase in the charge transfer resistance in the presence of the inhibitor indicates the formation of a protective film and effective corrosion inhibition.[6]
Other Applications
Beyond its role as a corrosion inhibitor, N-Oleyl-1,3-propanediamine is utilized in various other applications, including:
-
Asphalt (B605645) Emulsifier: It aids in the formation of stable asphalt emulsions for road paving.[7]
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Dispersing Agent: It is used to disperse pigments in paints and coatings.[7]
-
Flotation Agent: In mineral processing, it acts as a collector for the flotation of certain ores.[7]
-
Epoxy Curing Agent: It can be used as a hardener in epoxy resin formulations.[7]
-
Gasoline Detergent: It helps to keep fuel systems clean.[7]
Conclusion
N-Oleyl-1,3-propanediamine is a multifunctional chemical with a well-defined structure-activity relationship. Its amphiphilic nature, arising from the long hydrophobic oleyl chain and the polar diamine head, underpins its utility in a wide range of applications. As a corrosion inhibitor, its ability to form a robust, protective film on metal surfaces makes it a valuable component in asset integrity management. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize the performance of this versatile molecule in various scientific and industrial contexts.
References
- 1. N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research [benchchem.com]
- 2. N-Oleyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. matsc.ktu.lt [matsc.ktu.lt]
- 6. researchgate.net [researchgate.net]
- 7. nama-group.com [nama-group.com]
